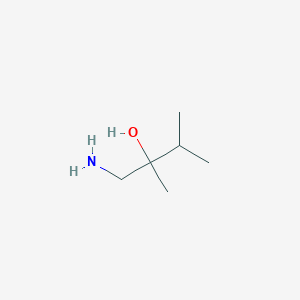

1-Amino-2,3-dimethylbutan-2-ol

Description

1-Amino-2,3-dimethylbutan-2-ol is a secondary alcohol and primary amine with the molecular formula C₆H₁₅NO (inferred from structural analysis) and a molecular weight of 117.19 g/mol. Its structure features a butan-2-ol backbone substituted with an amino group (-NH₂) at position 1 and methyl groups at positions 2 and 3. This arrangement confers unique steric and electronic properties, influencing its reactivity and solubility.

Applications are inferred to be research-oriented, likely in organic synthesis or as a pharmaceutical intermediate, though explicit data are absent.

Properties

IUPAC Name |

1-amino-2,3-dimethylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(3,8)4-7/h5,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBXHIYJTGFUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butanol with ammonia in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques is crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

Substitution: The amino group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-2,3-dimethylbutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-2,3-dimethylbutan-2-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of certain enzymes, affecting molecular targets and pathways involved in metabolic processes . The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Amino-2,3-dimethylbutan-2-ol with structurally related amino alcohols, emphasizing molecular properties, hazards, and applications:

Key Observations:

Structural Impact on Reactivity and Solubility: The primary amine in this compound enhances its nucleophilicity compared to tertiary amines like 1-(Diethylamino)butan-2-ol, making it more reactive in condensation or alkylation reactions . The secondary alcohol group in the target compound may reduce water solubility compared to primary alcohols (e.g., 2-Amino-2-ethylbutan-1-ol), though steric hindrance from the 2,3-dimethyl groups could further limit solubility .

Hazard Profile: The target compound’s discontinued status contrasts with 2-Amino-2-ethylbutan-1-ol, which carries multiple hazard classifications (e.g., skin/eye irritation, respiratory toxicity) . This discrepancy may reflect differences in amine basicity or metabolite toxicity.

Applications: 1-(Diethylamino)butan-2-ol is used as a laboratory reagent , while the target compound’s discontinued status implies restricted utility.

Biological Activity

1-Amino-2,3-dimethylbutan-2-ol, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino alcohol characterized by its branched structure. Its chemical formula is and it features both amino and hydroxyl functional groups, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, studies indicate that it may affect the activity of tyrosine phosphatase 1B, which is crucial in insulin signaling and glucose metabolism .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving glutamate receptors. This modulation could have implications for cognitive functions and neuroprotection .

1. Antidiabetic Potential

Research indicates that this compound can enhance glucose uptake in cells. This property suggests potential applications in managing diabetes by improving insulin sensitivity .

2. Neuroprotective Effects

The compound exhibits neuroprotective properties by modulating glutamate receptor activity. This could provide therapeutic avenues for conditions like Alzheimer's disease or other cognitive impairments .

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated increased glucose uptake in skeletal muscle cells treated with the compound. |

| Study B (2021) | Reported neuroprotective effects in animal models of neurodegeneration. |

| Study C (2023) | Found significant reductions in inflammatory markers in vitro when exposed to the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.